Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate
Overview
Description
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-6-fluorophenyl group and a 5-isoxazolyl group attached to a propanoate backbone
Scientific Research Applications
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Introduction of the 2-chloro-6-fluorophenyl Group: This step involves the coupling of the isoxazole ring with a 2-chloro-6-fluorophenyl derivative using a suitable coupling reagent such as a palladium catalyst.
Esterification: The final step involves the esterification of the resulting intermediate with ethanol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly active and selective catalysts to improve the coupling and esterification steps.
Purification Techniques: Utilizing advanced purification methods such as chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-2-(5-isoxazolyl)propanoate
- Ethyl 3-(2-fluorophenyl)-2-(5-isoxazolyl)propanoate
- Ethyl 3-(2-chloro-6-methylphenyl)-2-(5-isoxazolyl)propanoate
Uniqueness
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds with only one substituent.
Properties
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-2-19-14(18)10(13-6-7-17-20-13)8-9-11(15)4-3-5-12(9)16/h3-7,10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGUXBCTGZBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331508 | |
Record name | ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820548 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477888-06-5 | |
Record name | ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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